molecular formula C13H18N4O B6645638 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol

Katalognummer B6645638
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: ASLLWHHZYLZADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol selectively binds to the P2Y1 receptor and inhibits its activation by ATP. The P2Y1 receptor is coupled to Gq proteins, which activate phospholipase C and increase intracellular calcium levels. Inhibition of the P2Y1 receptor by 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol reduces the intracellular calcium levels and inhibits downstream signaling pathways, leading to the physiological effects observed.
Biochemical and Physiological Effects:
2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to have various biochemical and physiological effects. Inhibition of the P2Y1 receptor by 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol reduces platelet aggregation and thrombus formation, reduces inflammation, and modulates neurotransmitter release in the spinal cord, leading to the alleviation of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist of the P2Y1 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. However, one of the limitations is that 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has low solubility in water, which can make it challenging to use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol. One potential direction is to investigate its potential therapeutic applications in other diseases such as cancer and cardiovascular diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in clinical settings. Furthermore, the development of new methods for the synthesis of 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol and other P2Y1 receptor antagonists can lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol is a selective antagonist of the P2Y1 receptor that has potential therapeutic applications in various diseases. Its inhibition of the P2Y1 receptor leads to various biochemical and physiological effects, including the reduction of platelet aggregation, inflammation, and neuropathic pain. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol that can lead to the development of new and effective treatments for various diseases.

Synthesemethoden

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol can be synthesized using a multi-step process involving the reaction of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid with 1,2-epoxypropane, followed by the reaction with N-(tert-butoxycarbonyl)-N'-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)methyl]ethylenediamine. The final step involves the removal of the protecting group to obtain 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases such as thrombosis, inflammation, and neuropathic pain. Inhibition of the P2Y1 receptor by 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to reduce platelet aggregation and thrombus formation, making it a potential candidate for the treatment of thrombotic disorders. 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines from immune cells. Furthermore, 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has been shown to alleviate neuropathic pain by modulating the release of neurotransmitters in the spinal cord.

Eigenschaften

IUPAC Name

2-[1-[[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-8-11-12(14-5-6-17(11)16-10)15-9-13(2-3-13)4-7-18/h5-6,8,18H,2-4,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLWHHZYLZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NCC3(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.